Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate, also known as Methyl (2S,4S)-4-Phenoxy-2-pyrrolidinecarboxylate, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with two enantiomers, and has been used in various studies to investigate the effects of its chirality on biological systems. This compound has been used in a variety of studies, including those involving drug delivery, enzyme inhibition, and protein-protein interactions.
Scientific Research Applications
1. Synthesis Applications
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate and its derivatives have been used in various synthesis applications. For instance, Zhu, Lan, and Kwon (2003) describe the use of ethyl 2-(substituted-methyl)-2,3-butadienoates, which are structurally related, in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation processes, exhibiting high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). Similarly, Flores et al. (2008) report on the synthesis of new pyrrolidin-2-ones using related methyl heptenoates, indicating the compound's role in generating structurally diverse molecules (A. Flores, D. Flores, G. Oliveira, Lucas Pizzuti, Rubia M. Siqueira da Silva, M. Martins, & H. Bonacorso, 2008).
2. Metal Complex Studies
The compound and its derivatives are useful in the study of metal complexes. For example, Orio et al. (2010) utilized related Schiff and Mannich bases in their research on zinc complexes, contributing to our understanding of spin interactions in these compounds (M. Orio, C. Philouze, O. Jarjayes, F. Neese, & F. Thomas, 2010).
3. Corrosion Inhibition Research
In the field of corrosion science, derivatives of Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate have been evaluated for their potential as corrosion inhibitors. Hegazy et al. (2012) investigated the efficacy of Schiff bases, including compounds structurally related to our compound of interest, as inhibitors for carbon steel in acidic environments (M. Hegazy, A. Hasan, M. M. Emara, Mostafa F. Bakr, & A. Youssef, 2012).
4. Anticancer Activity Research
Research on the anticancer activity of related compounds has been conducted. Sukria et al. (2020) investigated a Schiff base compound, synthesized from components structurally similar to Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate, for its potential in inhibiting breast cancer cells, showcasing the compound's relevance in biomedical research (L. Sukria, E. K. Hayati, A. Hanapi, R. Adawiyah, & R. Ningsih, 2020).
properties
IUPAC Name |
methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-8-7-11-3-5-12(6-4-11)20-13-9-14(16-10-13)15(17)19-2/h3-6,13-14,16H,7-10H2,1-2H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWFTGCLLZJNM-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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